2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
CAS No.: 1306603-04-2
Cat. No.: VC4227140
Molecular Formula: C8H10ClNOS
Molecular Weight: 203.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306603-04-2 |
|---|---|
| Molecular Formula | C8H10ClNOS |
| Molecular Weight | 203.68 |
| IUPAC Name | 2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C8H10ClNOS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11) |
| Standard InChI Key | KXPIAJPVRHFHTF-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)CNC(=O)CCl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
The compound’s systematic name is 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide, reflecting its substituents:
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A chlorine atom at the α-position of the acetamide group.
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N-methyl and N-(3-methylthiophen-2-yl)methyl groups attached to the nitrogen .
The molecular formula is C₉H₁₂ClNOS, with a SMILES string CC1=C(SC=C1)CN(C)C(=O)CCl . The thiophene ring’s 3-methyl substitution and the chloroacetyl group confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Table 1: Key Chemical Identifiers
Physicochemical Characteristics
Physical Properties
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Solubility: Limited data available; analogous chloroacetamides exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Alkylation: 3-Methylthiophene-2-methanol reacts with methylamine to form N-methyl-(3-methylthiophen-2-yl)methylamine.
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Acylation: Treatment with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | 3-Methylthiophene-2-methanol + CH₃NH₂, RT, 12h | 65–70% | |
| Acylation | Chloroacetyl chloride, Et₃N, THF, 0°C → RT | 58–62% |
Reactivity and Derivatives
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Nucleophilic Substitution: The chloro group is susceptible to displacement by amines, thiols, or alkoxides, enabling access to diverse acetamide derivatives .
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Cyclization: Under basic conditions, intramolecular reactions can form thieno[2,3-b]pyridine scaffolds, which are pharmacologically relevant .
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